3-Bromo-5-(3-fluorophenyl)isoxazole

Catalog No.
S14230767
CAS No.
M.F
C9H5BrFNO
M. Wt
242.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(3-fluorophenyl)isoxazole

Product Name

3-Bromo-5-(3-fluorophenyl)isoxazole

IUPAC Name

3-bromo-5-(3-fluorophenyl)-1,2-oxazole

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

InChI

InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-2-1-3-7(11)4-6/h1-5H

InChI Key

JHMLJLMCJUAVHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NO2)Br

3-Bromo-5-(3-fluorophenyl)isoxazole is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms, along with bromine and fluorine substituents. This compound belongs to the isoxazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom at the 3-position and the fluorophenyl group at the 5-position significantly influences its chemical properties and biological interactions.

, including:

  • Substitution Reactions: The bromine atom can be replaced by different nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced, leading to the formation of different derivatives.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes to form more complex heterocyclic structures.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Isoxazole derivatives, including 3-Bromo-5-(3-fluorophenyl)isoxazole, have been reported to exhibit significant biological activities. These compounds are often investigated for their potential anti-inflammatory, analgesic, antibacterial, and anticancer properties. For instance, isoxazoles have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The unique structural features of 3-Bromo-5-(3-fluorophenyl)isoxazole may enhance its efficacy against specific biological targets.

The synthesis of 3-Bromo-5-(3-fluorophenyl)isoxazole typically involves multi-step processes. One common method includes:

  • Cycloaddition Reaction: This reaction involves the interaction of nitrile oxides with alkynes to form the isoxazole ring. Metal catalysts such as copper(I) or ruthenium(II) are often used to improve reaction efficiency.
  • Substitution Reactions: Following the formation of the isoxazole ring, further functionalization can occur through substitution at the bromine position.

The reaction conditions generally require careful control of temperature and time to optimize product yield and purity.

3-Bromo-5-(3-fluorophenyl)isoxazole has a wide range of applications in various fields:

  • Medicinal Chemistry: It serves as a building block for developing potential drug candidates targeting inflammatory diseases and cancers.
  • Chemical Biology: The compound is utilized as a probe to investigate biological pathways and mechanisms.
  • Industrial

Studies on 3-Bromo-5-(3-fluorophenyl)isoxazole focus on its interactions with biological targets such as enzymes and receptors. These studies aim to elucidate the compound's mechanism of action, which may involve inhibiting specific enzymes related to inflammation or cancer progression. Understanding these interactions is crucial for optimizing its pharmacological profiles.

Several compounds share structural similarities with 3-Bromo-5-(3-fluorophenyl)isoxazole. Here are some notable examples:

Compound NameKey Differences
3-Bromo-5-(4-fluorophenyl)isoxazoleContains a fluorine atom at the para position
3-Bromo-5-(4-chlorophenyl)isoxazoleContains a chlorine atom instead of fluorine
3-Bromo-5-(4-methylphenyl)isoxazoleContains a methyl group instead of fluorine
3-Bromo-5-(trifluoromethyl)isoxazoleContains a trifluoromethyl group instead of phenyl

Uniqueness: The presence of the fluorine atom in the phenyl group enhances the metabolic stability and bioavailability of 3-Bromo-5-(3-fluorophenyl)isoxazole compared to its analogs. This property makes it particularly valuable in drug discovery efforts aimed at developing effective therapeutic agents.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

240.95385 g/mol

Monoisotopic Mass

240.95385 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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